DTSSP Crosslinker

Description

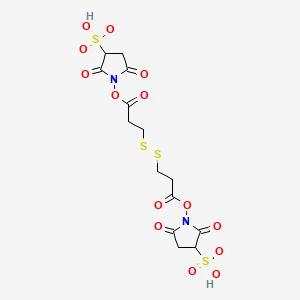

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Molecular Interactions: A Technical Guide to DTSSP Crosslinker

The full name of the DTSSP crosslinker is 3,3'-Dithiobis(sulfosuccinimidyl propionate) . This water-soluble, amine-reactive, and cleavable crosslinking agent is a powerful tool for researchers and scientists in the fields of proteomics, drug development, and molecular biology. Its unique properties allow for the stabilization of protein-protein interactions, enabling their capture and subsequent identification. This guide provides an in-depth overview of DTSSP, including its chemical properties, detailed experimental protocols, and applications in elucidating molecular interactions.

Core Properties and Specifications

DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups connected by a spacer arm.[1] These reactive groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters that readily react with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The reaction forms a stable amide bond. A key feature of DTSSP is the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents. This allows for the separation of crosslinked proteins, facilitating their identification and analysis.

| Property | Value | Reference |

| Full Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | [1] |

| Alternative Names | Sulfo-Lomant's Reagent | |

| Molecular Weight | 608.51 g/mol | |

| Spacer Arm Length | 12.0 Å | |

| CAS Number | 81069-02-5 | |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | |

| Target Moiety | Primary amines (-NH2) | |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | |

| Solubility | Water-soluble | [2] |

| Membrane Permeability | Membrane-impermeable | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing DTSSP.

Cell Surface Protein Crosslinking

Due to its hydrophilicity and the presence of sulfonate groups, DTSSP is membrane-impermeable, making it ideal for specifically crosslinking proteins on the exterior of the cell membrane.[2]

Materials:

-

Cells of interest

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

This compound

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. Gently wash the cells two to three times with ice-cold PBS to remove any amine-containing culture medium.

-

Crosslinking Reaction: Immediately before use, prepare a fresh solution of DTSSP in PBS at a concentration of 0.25-5 mM. Add the DTSSP solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.

-

Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Cell Lysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Downstream Analysis: The resulting cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and SDS-PAGE analysis.

Immunoprecipitation of Crosslinked Complexes

Immunoprecipitation (IP) is used to isolate a specific protein of interest and its crosslinked binding partners.

Materials:

-

Cell lysate containing crosslinked proteins

-

Primary antibody specific to the protein of interest

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5) or reducing sample buffer

Procedure:

-

Lysate Pre-clearing: To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Binding: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the crosslinked protein complexes from the beads. For non-reducing conditions, use an acidic elution buffer. For subsequent analysis by SDS-PAGE under reducing conditions, the disulfide bond in DTSSP can be cleaved by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the SDS-PAGE sample buffer and boiling for 5-10 minutes.

Mass Spectrometry Analysis of Crosslinked Proteins

Mass spectrometry (MS) is a powerful technique to identify the proteins that have been crosslinked.

Procedure:

-

Sample Preparation: The crosslinked protein complexes, either from the whole lysate or after immunoprecipitation, are separated by SDS-PAGE. The gel bands corresponding to the crosslinked complexes are excised.

-

In-Gel Digestion: The proteins within the gel slices are destained, reduced, alkylated, and then digested with a protease, typically trypsin.

-

Peptide Extraction: The resulting peptides are extracted from the gel slices.

-

LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS data will contain information about the mass of the peptides and their fragmentation patterns.

-

Data Analysis: Specialized software is used to identify the peptides and the crosslinked peptide pairs. The identification of crosslinked peptides provides direct evidence of a physical interaction between the two proteins. The cleavable nature of DTSSP simplifies this analysis as the crosslinked peptides can be identified by the disappearance of the crosslinked species and the appearance of the individual peptides upon reduction.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments using DTSSP.

Caption: General workflow for identifying protein-protein interactions using DTSSP.

Application in Signaling Pathway Analysis

While specific signaling pathways are vast and varied, DTSSP is a valuable tool for mapping the protein-protein interactions that form the backbone of these pathways. For instance, it can be used to identify the components of a receptor complex at the cell surface upon ligand binding.

The following diagram illustrates a generalized approach to studying a signaling pathway.

Caption: Using DTSSP to elucidate components of a cell surface receptor complex.

References

An In-depth Technical Guide to 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a homobifunctional, water-soluble, and thiol-cleavable crosslinking agent.[1][2][3] It is widely utilized in proteomics and other biological research to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structures of proteins.[4][5][6] Its key features include amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm, which contains a central disulfide bond.[2] This disulfide bond can be readily cleaved by reducing agents, allowing for the separation of crosslinked molecules for analysis.[2] Due to its sulfonate groups, DTSSP is membrane-impermeable, making it particularly useful for crosslinking proteins on the cell surface.[2][7]

Physicochemical Properties

A summary of the key quantitative data for DTSSP is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 608.51 g/mol | [8] |

| Empirical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |

| CAS Number | 81069-02-5 | [2][8] |

| Spacer Arm Length | 12.0 Å | [2][7] |

| Purity | ≥80% or ≥90% | [2] |

| Solubility | >6 mg/mL in water | |

| Reactive Groups | Sulfo-NHS ester (homobifunctional) | [3] |

| Reactive Toward | Primary amines (-NH₂) | [2][3] |

Mechanism of Action

DTSSP crosslinks proteins by reacting with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. The sulfo-NHS esters at each end of the DTSSP molecule react with these primary amines in a pH-dependent manner (optimal pH 7-9) to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct.[2]

The following diagram illustrates the reaction between DTSSP and a protein containing primary amine groups.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. covachem.com [covachem.com]

- 3. Thermo Scientific DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. covachem.com [covachem.com]

- 5. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]

- 8. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]

An In-Depth Technical Guide to DTSSP Crosslinking: From Core Principles to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile crosslinking agent. It delves into the fundamental mechanisms of DTSSP, offers detailed experimental protocols, and presents quantitative data to empower researchers in designing and executing effective crosslinking studies for protein interaction analysis and drug development.

Core Principles of DTSSP Crosslinking

DTSSP is a water-soluble, homobifunctional, and cleavable crosslinking reagent widely employed to study protein-protein interactions. Its chemical structure features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm that contains a disulfide bond.

Mechanism of Action: The primary mode of action for DTSSP involves the reaction of its sulfo-NHS esters with primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the target proteins. The reaction is most efficient in a pH range of 7-9.

Cleavability: A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). This cleavable nature allows for the separation of crosslinked proteins, facilitating their identification and analysis, particularly in techniques like mass spectrometry.

Membrane Impermeability: Due to the presence of charged sulfonate groups, DTSSP is membrane-impermeable. This property makes it an ideal reagent for specifically studying interactions between proteins on the cell surface, without affecting intracellular proteins.

Quantitative Data and Reaction Parameters

Optimizing DTSSP crosslinking experiments requires a thorough understanding of the key reaction parameters. While precise reaction efficiencies can vary depending on the specific proteins and buffer conditions, the following tables summarize critical quantitative data to guide experimental design.

Table 1: Key Properties of DTSSP

| Property | Value |

| Molecular Weight | 608.51 g/mol |

| Spacer Arm Length | 12.0 Å |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters |

| Target Functional Group | Primary amines (-NH2) |

| Solubility | Water-soluble |

| Membrane Permeability | Impermeable |

| Cleavable | Yes, by reducing agents |

Table 2: Recommended Reaction Conditions for DTSSP Crosslinking

| Parameter | Recommended Range/Value | Notes |

| pH | 7.0 - 9.0 | Reaction with primary amines is favored at neutral to slightly alkaline pH. |

| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow the reaction and minimize protein degradation, typically requiring longer incubation times. |

| Incubation Time | 30 minutes - 2 hours | Optimal time should be determined empirically. Shorter times at room temperature and longer times at 4°C are common starting points. |

| DTSSP Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration and the desired level of crosslinking. A 10- to 50-fold molar excess of DTSSP to protein is a common starting range. |

| Quenching Reagent | 20 - 50 mM Tris or Glycine (B1666218) | Primary amine-containing buffers are used to stop the reaction by consuming unreacted sulfo-NHS esters. |

| Cleavage Reagent | 20 - 50 mM DTT or BME | Incubation at 37°C for 30 minutes is typically sufficient for cleavage. |

Hydrolysis of Sulfo-NHS Esters: A competing reaction to the desired crosslinking is the hydrolysis of the sulfo-NHS esters in aqueous solution. The rate of hydrolysis increases with pH. While specific half-life data for DTSSP can be difficult to pinpoint and is highly dependent on buffer composition, it is generally understood that sulfo-NHS esters are more stable than their non-sulfonated counterparts. To ensure high reactivity, it is crucial to prepare DTSSP solutions fresh before each use and avoid storing them in aqueous buffers.

Experimental Protocols

This section provides detailed methodologies for common applications of DTSSP crosslinking.

Crosslinking of Proteins in Solution

This protocol is suitable for studying interactions between purified proteins.

Materials:

-

Purified protein samples

-

DTSSP crosslinker

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Reducing Agent: 1 M DTT

Procedure:

-

Prepare the protein sample in the Reaction Buffer. A typical protein concentration is 1-10 mg/mL.

-

Freshly prepare a stock solution of DTSSP in the Reaction Buffer (e.g., 10-25 mM).

-

Add the DTSSP solution to the protein sample to the desired final concentration (e.g., 0.25-5 mM). A common starting point is a 20- to 50-fold molar excess of DTSSP to protein.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is neutralized.

-

The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry).

Crosslinking of Cell Surface Proteins

This protocol is designed to investigate interactions between proteins on the outer surface of living cells.

Materials:

-

Adherent or suspension cells

-

This compound

-

Reaction Buffer: Ice-cold PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Cell Lysis Buffer

Procedure:

-

Wash the cells twice with ice-cold PBS to remove any culture medium components that may contain primary amines.

-

Freshly prepare a solution of DTSSP in ice-cold PBS at the desired concentration (e.g., 1-2 mM).

-

Add the DTSSP solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.

-

Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at 4°C.

-

Wash the cells twice with ice-cold PBS to remove excess quenching reagent.

-

Lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.

-

The cell lysate containing the crosslinked proteins is now ready for further analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.

Co-Immunoprecipitation (Co-IP) of Crosslinked Complexes

This protocol describes the enrichment of a specific protein and its crosslinked partners.

Materials:

-

Cell lysate containing DTSSP-crosslinked proteins

-

Primary antibody specific to the protein of interest

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Reducing Agent: DTT or BME

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Wash Buffer to remove unbound proteins.

-

Elute the crosslinked protein complexes from the beads. For mass spectrometry analysis, elution with a low pH buffer is often preferred. For western blot analysis, elution can be done by boiling the beads in SDS-PAGE sample buffer.

-

To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) to the eluted sample and incubate at 37°C for 30 minutes.

-

The sample is now ready for analysis by SDS-PAGE and western blotting or for further processing for mass spectrometry.

Visualizing Workflows and Pathways

General DTSSP Crosslinking and Mass Spectrometry Workflow

Caption: General workflow for a DTSSP crosslinking experiment followed by mass spectrometry analysis.

Investigating EGFR Dimerization using DTSSP

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling. Upon ligand binding, EGFR monomers dimerize, leading to the activation of downstream signaling pathways. DTSSP can be used to capture this dimerization event on the cell surface.

Caption: Workflow for studying EGF-induced EGFR dimerization using DTSSP crosslinking.

Conclusion

DTSSP is a powerful and versatile tool for elucidating protein-protein interactions, particularly for cell surface proteins. Its water solubility, membrane impermeability, and cleavable disulfide bond offer significant advantages for a wide range of applications in cell biology, structural biology, and drug development. By carefully considering the reaction parameters and employing optimized protocols, researchers can leverage DTSSP to gain valuable insights into the intricate networks of protein interactions that govern cellular processes. This guide provides a solid foundation for the successful application of DTSSP crosslinking in your research endeavors.

The Definitive Guide to DTSSP: A Technical Resource for Researchers

An in-depth exploration of the properties, applications, and methodologies associated with 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a pivotal tool in protein interaction analysis and drug development.

Core Properties of DTSSP

DTSSP is a water-soluble, homobifunctional, and cleavable crosslinking agent widely utilized in the study of protein-protein interactions.[1] Its key characteristics make it an invaluable reagent for researchers aiming to capture transient or weak interactions on the cell surface.

Quantitative Data Summary

The following table summarizes the essential quantitative data for DTSSP, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Spacer Arm Length | 12.0 Å | [2][3][4][5] |

| Molecular Weight | 608.51 g/mol | [2][3] |

| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |

| Solubility | Soluble in water (>6 mg/mL) | |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | |

| Reactive Toward | Primary amines (-NH₂) | [1][2][3] |

| Cleavable by | Reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) | [2][3][4] |

| Membrane Permeability | Impermeable | [2][3][4] |

Mechanism of Action and Applications

DTSSP functions by covalently linking proteins that are in close proximity. Its two sulfo-NHS esters at either end of a spacer arm react with primary amines, commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.[2]

A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be readily cleaved by reducing agents, allowing for the separation of crosslinked proteins. This reversibility is crucial for downstream analysis, such as mass spectrometry, as it simplifies the identification of interacting partners.[6]

Due to the presence of sulfonate groups, DTSSP is water-soluble and does not permeate the cell membrane.[2][7] This property makes it the ideal choice for selectively crosslinking proteins on the extracellular surface without affecting intracellular components.[2][4]

Key Applications Include:

-

Studying Cell Surface Protein Interactions: Elucidating the organization and interaction of membrane proteins and receptors.[2][7]

-

Antibody-Drug Conjugate (ADC) Development: Used as a cleavable linker in the synthesis of ADCs.[8]

-

Analysis of Protein Complexes: Stabilizing protein complexes for purification and identification.

-

Drug Delivery Systems: Employed in the creation of redox-responsive nanoparticles for targeted protein delivery.[9]

-

Gene Delivery Platforms: Utilized in the development of viral vectors with enhanced gene delivery capabilities.

Experimental Protocols

The following provides a generalized, detailed methodology for cell surface protein crosslinking using DTSSP, followed by immunoprecipitation and analysis.

A. Materials and Reagents

-

DTSSP Crosslinker

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[2][7]

-

Quenching Solution: 1M Tris-HCl, pH 7.5 or 1M Glycine.[7]

-

Reducing Agent: 10-50 mM Dithiothreitol (DTT) or TCEP in a suitable buffer at pH 8.5.[6]

-

Cell Lysis Buffer

-

Immunoprecipitation Antibodies and Beads

-

SDS-PAGE reagents

B. Protocol for Cell Surface Crosslinking

-

Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTSSP in the reaction buffer. A common starting concentration is 1-2 mM.[7]

-

Crosslinking Reaction: Resuspend the cells in the DTSSP solution. Incubate for 30 minutes at room temperature or 2 hours on ice.[7] Gentle mixing during incubation is recommended.

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DTSSP.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

-

Immunoprecipitation: Proceed with your standard immunoprecipitation protocol to isolate the protein of interest and its crosslinked partners.

-

Cleavage of Crosslinks: To separate the crosslinked proteins, incubate the immunoprecipitated complex with the reducing agent (e.g., 10-50 mM DTT) for 30 minutes at 37°C.[6]

-

Analysis: Analyze the dissociated proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.

Visualizing Workflows and Pathways

DTSSP Chemical Structure and Reaction

Caption: Chemical structure of DTSSP and its reaction with primary amines on proteins.

Experimental Workflow for Protein Interaction Analysis

Caption: A typical experimental workflow for identifying protein-protein interactions using DTSSP.

Simplified Integrin Signaling Pathway Interaction

Caption: DTSSP can be used to stabilize the interaction between integrins and tetraspanins.

References

- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]

- 2. covachem.com [covachem.com]

- 3. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]

- 4. This compound 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]

- 5. This compound 1 gram - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]

- 6. covachem.com [covachem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Homobifunctional Crosslinkers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. Homobifunctional crosslinkers are powerful chemical tools that provide a means to covalently stabilize these interactions, offering invaluable insights into protein structure, function, and the intricate signaling pathways that govern cellular processes. This in-depth technical guide delves into the core principles of homobifunctional crosslinkers, providing a comprehensive overview of their chemistry, applications, and the experimental protocols necessary for their successful implementation.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are reagents that possess two identical reactive groups, typically located at either end of a spacer arm.[1][2] These reagents are designed to covalently link two molecules by reacting with the same functional group on each molecule.[3] This process, often referred to as bioconjugation, is instrumental in a wide array of applications, from fundamental protein-protein interaction studies to the development of novel therapeutics like antibody-drug conjugates (ADCs).[4][5][6][7]

The choice of a homobifunctional crosslinker is dictated by several critical factors, including the target functional groups, the desired distance between the linked molecules (defined by the spacer arm length), and whether the linkage needs to be permanent or reversible (cleavable).[4][8][9]

Types of Homobifunctional Crosslinkers: A Quantitative Overview

Homobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common types are amine-reactive, sulfhydryl-reactive, and photoreactive crosslinkers.[10][11] The selection of the appropriate crosslinker is crucial for experimental success and depends on the specific application and the nature of the target molecules.[6][8]

Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are the most widely used class, primarily targeting the primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[10][12] Their popularity stems from the high abundance and accessibility of amine groups on the surface of most proteins.[13]

Two main types of amine-reactive chemistries dominate this category: N-hydroxysuccinimide (NHS) esters and imidoesters.

-

NHS Esters: These are the most common amine-reactive crosslinkers, forming stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[10][12] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[12] A significant consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[13] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[3]

-

Imidoesters: These crosslinkers react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds.[10][14] A key characteristic of imidoesters is that they retain the positive charge of the original amine group, which can be advantageous for preserving the native structure and function of the protein.[10][15] However, the amidine bonds formed are reversible at high pH.[14]

The following table summarizes the properties of common amine-reactive homobifunctional crosslinkers:

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide Bond) | No | Yes |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide Bond) | Yes | No |

| EGS (Ethylene glycol bis(succinimidyl succinate)) | NHS Ester | 16.1 | Yes (Hydroxylamine) | No | Yes |

| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes | No |

| DMA (Dimethyl adipimidate) | Imidoester | 8.6 | No | Yes | Yes |

| DMP (Dimethyl pimelimidate) | Imidoester | 9.2 | No | Yes | Yes |

| DMS (Dimethyl suberimidate) | Imidoester | 11.0 | No | Yes | Yes |

| DTBP (Dimethyl 3,3'-dithiobispropionimidate) | Imidoester | 11.9 | Yes (Disulfide Bond) | Yes | Yes |

Sulfhydryl-Reactive Crosslinkers

Sulfhydryl-reactive crosslinkers target the thiol groups (-SH) of cysteine residues. This approach offers greater specificity compared to amine-reactive crosslinking, as cysteine residues are generally less abundant in proteins.[16] The primary chemistries for sulfhydryl-reactive crosslinkers are maleimides and haloacetyls.

-

Maleimides: These groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[16][17] Above pH 7.5, reactivity with primary amines can occur.[16]

-

Haloacetyls (Iodoacetyls and Bromoacetyls): These groups also react with sulfhydryl groups via nucleophilic substitution to form a stable thioether linkage.[16][17]

Below is a table of common sulfhydryl-reactive homobifunctional crosslinkers:

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |

| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | No | Yes |

| BMH (1,6-Bismaleimidohexane) | Maleimide | 16.1 | No | No | Yes |

| DTME (Dithio-bis-maleimidoethane) | Maleimide | 13.1 | Yes (Disulfide Bond) | No | Yes |

Key Experimental Protocols

The successful application of homobifunctional crosslinkers relies on carefully designed and executed experimental protocols. The following sections provide detailed methodologies for common applications.

General Protein Crosslinking Protocol using DSS

This protocol provides a general workflow for crosslinking proteins in solution to identify protein-protein interactions.

Materials:

-

Purified protein sample(s) (0.1-2 mg/mL)

-

Reaction Buffer (non-amine containing, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-9.0)[3]

-

DSS (Disuccinimidyl suberate)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents

Procedure:

-

Protein Sample Preparation: Prepare the purified protein sample(s) in the Reaction Buffer. Ensure the buffer is free of primary amines.[3]

-

Crosslinker Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM).[3]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3][18] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3][18]

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For identification of crosslinked peptides, proceed with in-gel digestion followed by mass spectrometry analysis.[19][20]

Immunoprecipitation of Crosslinked Protein Complexes

This protocol describes the immunoprecipitation of crosslinked protein complexes to isolate and identify interacting partners.

Materials:

-

Crosslinked cell lysate

-

Specific primary antibody

-

Protein A/G magnetic beads or agarose

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease inhibitors)[21]

-

Wash Buffer (e.g., IP Lysis Buffer)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare a cell lysate from crosslinked cells using an appropriate IP Lysis Buffer.[21]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.[22]

-

Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[23]

-

Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[21][22]

-

Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.[22]

-

Elution: Elute the crosslinked protein complexes from the beads using Elution Buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[22]

Mass Spectrometry Analysis of Crosslinked Peptides

Mass spectrometry is a powerful technique to identify the specific amino acid residues involved in a crosslink, providing valuable structural information.

Procedure:

-

Protein Digestion: The crosslinked protein sample is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.[20]

-

Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often present in low abundance. Size-exclusion chromatography (SEC) or other chromatographic methods can be used to enrich for the larger, crosslinked peptides.[24]

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[25]

-

Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.[24][25] This software searches for pairs of peptides linked by the crosslinker, taking into account the mass of the crosslinker and the specificities of the protease and the crosslinker.

Visualizing the Core Concepts

To further illuminate the principles of homobifunctional crosslinkers, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: NHS-Ester Reaction Mechanism with a Primary Amine.

Caption: Imidoester Reaction Mechanism with a Primary Amine.

References

- 1. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. scbt.com [scbt.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Crosslinkers Selection Guide [sigmaaldrich.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thermofisher.com [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 13. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. interchim.fr [interchim.fr]

- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Crosslinkers for Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Cleavable crosslinkers, in particular, offer significant advantages over their non-cleavable counterparts by allowing for the separation of crosslinked peptides prior to or during mass spectrometric analysis. This simplifies data analysis and increases the confidence in identifying crosslinked species. This guide provides a comprehensive overview of the various types of cleavable crosslinkers, their applications, and detailed protocols for their use in protein interaction studies.

Core Concepts of Cleavable Crosslinking

A cleavable crosslinker consists of three main components: two reactive groups that form covalent bonds with specific amino acid residues on interacting proteins, a spacer arm that defines the distance between the two reactive groups, and a cleavable linker within the spacer arm. The ability to cleave the crosslinker at a specific stage of the experimental workflow is the key feature that distinguishes these reagents.

The general workflow for a cleavable crosslinking experiment involves several key steps:

-

Crosslinking: The cleavable crosslinker is incubated with the protein sample (in vitro or in vivo) to allow for the formation of covalent bonds between interacting proteins.

-

Quenching: The crosslinking reaction is stopped by adding a quenching reagent that reacts with any remaining active crosslinker molecules.

-

Protein Digestion: The crosslinked protein complexes are digested into smaller peptides using a protease, typically trypsin.

-

Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance and can be enriched from the complex peptide mixture using various techniques, such as size exclusion chromatography (SEC) or affinity purification if the crosslinker contains an affinity tag (e.g., biotin).

-

Cleavage: The cleavable bond within the crosslinker is broken under specific conditions (e.g., chemical treatment, UV light exposure, or collision-induced dissociation in the mass spectrometer).

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to identify the crosslinked peptides and, consequently, the interacting proteins and their sites of interaction.

Types of Cleavable Crosslinkers

Cleavable crosslinkers can be categorized based on the mechanism of cleavage. The choice of crosslinker depends on the specific application, the nature of the protein sample, and the available instrumentation.

Mass Spectrometry (MS)-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment in a predictable manner during tandem mass spectrometry (MS/MS) analysis.[1][2] This fragmentation pattern simplifies the identification of crosslinked peptides. Common MS-cleavable functionalities include sulfoxide (B87167) groups (as in DSSO) and urea (B33335) groups (as in DSBU).[1][2]

Chemically Cleavable Crosslinkers

These crosslinkers contain a bond that can be cleaved by a specific chemical treatment. A common example is a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.

Photo-Cleavable Crosslinkers

Photo-cleavable crosslinkers incorporate a photolabile group that breaks upon exposure to UV light of a specific wavelength. This allows for precise temporal control over the cleavage reaction.

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for the success of a protein interaction study. The following tables provide a summary of commonly used cleavable crosslinkers, their key properties, and cleavage conditions to aid in this selection process.

Table 1: Mass Spectrometry (MS)-Cleavable Crosslinkers

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |

| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1[3] | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS[1] |

| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5[4] | Urea | Collision-Induced Dissociation (CID) in MS/MS[1] |

| DHSO (Dihydrazide sulfoxide) | Hydrazide | 12.4 | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS |

| BMSO (Bismaleimide sulfoxide) | Maleimide | 24.2[5] | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS[5] |

Table 2: Chemically Cleavable Crosslinkers

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |

| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Disulfide | 10-50 mM DTT or TCEP, 37°C for 30 min |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | 12.0 | Disulfide | 10-50 mM DTT or TCEP, 37°C for 30 min |

Table 3: Photo-Cleavable Crosslinkers

| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |

| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Sulfo-NHS ester, Diazirine | 3.9[6] | Diazirine | UV light (typically ~350 nm)[7] |

| LC-SDA (Succinimidyl 6-(4,4'-azipentanamido)hexanoate) | NHS ester, Diazirine | 12.5 | Diazirine | UV light (typically ~350 nm)[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for in vitro and in vivo crosslinking experiments.

Protocol 1: In Vitro Protein Crosslinking using DSSO

This protocol is adapted for crosslinking purified proteins or protein complexes in solution.[8][9][10]

Materials:

-

Purified protein sample (1-10 µM)

-

Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0)

-

DSSO (Thermo Fisher Scientific, Cat. No. A33545)

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

DTT (for reduction)

-

Iodoacetamide (B48618) (for alkylation)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Protein Preparation: Prepare the protein sample in the crosslinking buffer at a concentration of 1-10 µM. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DSSO in anhydrous DMSO.

-

Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. A 100- to 1000-fold molar excess of crosslinker over protein is a good starting point.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

-

Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteines by adding iodoacetamide to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.

-

Digestion: Dilute the sample with a buffer compatible with trypsin activity (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using an instrument capable of CID fragmentation to induce cleavage of the DSSO linker.

Protocol 2: In Vivo Crosslinking of Cultured Cells using DSBU

This protocol is designed for capturing protein interactions within living cells.[1][11]

Materials:

-

Cultured mammalian cells (e.g., HEK293T)

-

Phosphate-buffered saline (PBS), ice-cold

-

DSBU (Thermo Fisher Scientific, Cat. No. A35459)

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Cell lysis buffer (RIPA or similar, supplemented with protease inhibitors)

-

Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)

Procedure:

-

Cell Culture and Harvest: Grow cells to 80-90% confluency. Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

-

Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSBU in anhydrous DMSO.[1]

-

Crosslinking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSBU stock solution to a final concentration of 1-3 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the cell suspension for 30-60 minutes at room temperature or on ice with gentle rotation.[1]

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.[1]

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Protein Digestion and Analysis: The subsequent steps of protein reduction, alkylation, digestion, and LC-MS/MS analysis are similar to the in vitro protocol described above.

Protocol 3: Enrichment of Biotinylated Crosslinked Peptides

This protocol is applicable when using a crosslinker that contains a biotin (B1667282) tag for affinity purification.[12]

Materials:

-

Digested peptide mixture from a crosslinking experiment with a biotinylated crosslinker.

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin.

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Elution Buffer (e.g., for chemically cleavable linkers, a buffer containing the cleaving agent; for non-cleavable biotin tags, a high concentration of biotin or a denaturing solution).

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions with the binding/wash buffer.

-

Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the beads.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with the binding/wash buffer (at least 3-4 times) to remove non-specifically bound peptides.

-

Elution: Elute the bound peptides from the beads. The elution method will depend on the nature of the crosslinker's cleavable bond. For example, if a disulfide bond is present, elution can be performed by incubating the beads with a buffer containing DTT.

-

Sample Preparation for MS: The eluted peptides are then desalted and prepared for LC-MS/MS analysis as described in the previous protocols.

Visualization of Protein Interaction Networks

Graphviz (DOT language) can be used to create clear and informative diagrams of signaling pathways and experimental workflows.

Signaling Pathway Example: Simplified EGF Receptor Dimerization and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that is crucial for cell proliferation and is often dysregulated in cancer.[13][14][15] Crosslinking studies can be used to investigate the dimerization of EGFR and its interaction with downstream signaling molecules.[16]

Caption: Simplified EGFR signaling pathway initiated by ligand binding and receptor dimerization.

Experimental Workflow Diagram: XL-MS with a Cleavable Crosslinker

This diagram illustrates the key steps in a typical crosslinking mass spectrometry experiment using a cleavable crosslinker.

Caption: General experimental workflow for crosslinking mass spectrometry using a cleavable crosslinker.

Conclusion

Cleavable crosslinkers are invaluable tools for the study of protein-protein interactions, providing a robust method for capturing and identifying interacting partners. The choice of crosslinker and the optimization of the experimental protocol are critical for obtaining high-quality, reliable data. This guide provides a foundational understanding of the available technologies and methodologies to assist researchers in designing and executing successful crosslinking experiments. As the field continues to evolve with the development of novel crosslinking chemistries and more sensitive mass spectrometry instrumentation, the application of cleavable crosslinkers will undoubtedly continue to provide significant insights into the complex networks of protein interactions that govern cellular life.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Developing a Novel Sulfoxide-containing MS-cleavable Homobifunctional Cysteine Reactive Cross-linker for Studying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. sinobiological.com [sinobiological.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DTSSP: Reactivity, Protocols, and Applications in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. The document elucidates the core reactivity of DTSSP with primary amines, details experimental protocols for its use in protein crosslinking, and presents quantitative data in a structured format. Furthermore, it explores the applications of DTSSP in studying protein-protein interactions and its relevance in drug development, while also addressing potential side reactions and considerations for experimental design. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and workflows.

Introduction to DTSSP

DTSSP, or 3,3'-Dithiobis(sulfosuccinimidyl propionate), is a powerful tool in chemical biology and proteomics for covalently linking proteins or other biomolecules.[1] It is a water-soluble analog of Lomant's Reagent (DSP) and is particularly useful for crosslinking proteins on the cell surface due to its membrane-impermeable nature.[2][3] The key features of DTSSP include its two identical amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters and a central disulfide bond within its spacer arm.[4] This disulfide bond allows for the cleavage of the crosslink under reducing conditions, enabling the separation and identification of crosslinked proteins.[2]

Chemical Properties

The chemical and physical properties of DTSSP are summarized in the table below. Its water solubility is a significant advantage, as it allows for direct addition to aqueous reaction mixtures without the need for organic solvents like DMSO.[3]

| Property | Value | Reference |

| Molecular Weight | 608.51 g/mol | [4] |

| Spacer Arm Length | 12.0 Å | [2] |

| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |

| CAS Number | 81069-02-5 | [4] |

| Reactivity | Primary amines (amino groups) | [4] |

| Solubility | Water soluble (>6 mg/mL) | [4] |

| Membrane Permeability | Impermeable | [2] |

Reactivity with Primary Amines

The primary mode of action for DTSSP involves the reaction of its sulfo-NHS esters with primary amines. This reaction is highly efficient and specific within a controlled pH range.

Reaction Mechanism

Sulfo-NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5] This acylation reaction results in the release of the N-hydroxysulfosuccinimide leaving group.[3] The reaction is most efficient in the pH range of 7-9.[2] At lower pH values, the primary amines are protonated and thus less nucleophilic, leading to a decreased reaction rate.[6] Conversely, at higher pH, the rate of hydrolysis of the sulfo-NHS ester increases, which competes with the desired amidation reaction.[3]

Figure 1. Reaction mechanism of DTSSP with a primary amine.

Competing Reactions and Side Reactions

While DTSSP is highly reactive towards primary amines, other nucleophilic functional groups present in proteins can also react, leading to potential side products.

-

Hydrolysis: The major competing reaction is the hydrolysis of the sulfo-NHS ester in aqueous solutions, which inactivates the crosslinker.[3] The rate of hydrolysis increases with pH.[7]

-

Reactivity with other residues: Although less frequent, reactions with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine, have been reported.[8][9][10] These reactions typically result in less stable ester and thioester bonds that can be hydrolyzed or displaced by primary amines.[11]

-

Disulfide Bond Scrambling: The disulfide bond in DTSSP can undergo thiol-exchange with free cysteine residues in the protein, particularly at alkaline pH.[12] This can lead to the formation of "false-positive" crosslinks. The extent of this scrambling correlates with the cysteine content of the protein.[12][13]

Experimental Protocols

The following sections provide a generalized protocol for protein crosslinking using DTSSP. It is important to note that optimal conditions may vary depending on the specific proteins and experimental goals, and optimization is often necessary.[2]

Materials and Reagents

-

DTSSP Crosslinker: Store desiccated at 4-8°C.[3]

-

Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.2-8.0 is commonly used.[3] Other non-amine-containing buffers such as HEPES, bicarbonate/carbonate, or borate (B1201080) at pH 7-9 are also suitable.[7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target reaction.[3]

-

Quenching Solution: A solution containing a primary amine, such as 1M Tris-HCl, pH 7.5, or glycine, is used to stop the reaction.[3]

-

Reducing Agent (for cleavage): Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (β-ME) are commonly used to cleave the disulfide bond.[2]

Crosslinking Procedure

A typical workflow for a DTSSP crosslinking experiment is outlined below.

Figure 2. General experimental workflow for protein crosslinking with DTSSP.

Step-by-Step Protocol:

-

Prepare Protein Sample: Dissolve the protein of interest in the chosen reaction buffer. If the protein solution contains primary amine-containing substances, they should be removed by dialysis or buffer exchange.[7]

-

Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in water or the reaction buffer.[3] Do not prepare stock solutions for long-term storage as the sulfo-NHS ester is susceptible to hydrolysis.[3]

-

Add DTSSP to Protein: Add the DTSSP solution to the protein sample. The molar ratio of DTSSP to protein will need to be optimized. A common starting point is a 10- to 50-fold molar excess of the crosslinker.[3]

-

Incubation: Incubate the reaction mixture. Incubation times and temperatures can be varied to control the extent of crosslinking. Common conditions are 30 minutes at room temperature or 2 hours on ice.[3]

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes.[3]

-

Analysis: The crosslinked products can then be analyzed by various techniques, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.[14]

Quantitative Parameters for Crosslinking

The following table summarizes key quantitative parameters for DTSSP crosslinking experiments.

| Parameter | Recommended Range | Reference |

| DTSSP to Protein Molar Excess | 10-fold (for protein conc. > 5 mg/mL) 20- to 50-fold (for protein conc. < 5 mg/mL) | [3] |

| DTSSP Concentration | 0.25 - 5 mM | [3] |

| Reaction pH | 7.0 - 9.0 | [2] |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice | [3] |

| Quenching Solution Concentration | 20 - 50 mM | [3] |

Cleavage of the Disulfide Bond

A key advantage of DTSSP is the ability to cleave the crosslink, which simplifies the analysis of crosslinked complexes.

Cleavage Reaction

The disulfide bond in the DTSSP spacer arm is readily cleaved by reducing agents such as DTT or β-ME.[4] This reaction reduces the disulfide to two free thiols, effectively separating the crosslinked molecules.

Figure 3. Cleavage of the DTSSP disulfide bond by a reducing agent.

Protocol for Cleavage

The following table provides typical conditions for cleaving DTSSP crosslinks.

| Parameter | Recommended Conditions | Reference |

| Reducing Agent | DTT or 2-mercaptoethanol | [2] |

| Concentration | 20 - 50 mM DTT | [3] |

| Incubation | 30 minutes at 37°C | [3] |

| For SDS-PAGE Sample Buffer | 20-50 mM DTT or 2-mercaptoethanol in sample buffer, heated at 100°C for 5 minutes | [3][7] |

Applications in Research and Drug Development

DTSSP is a versatile tool with numerous applications in basic research and the development of therapeutics.

-

Studying Protein-Protein Interactions: DTSSP is extensively used to identify and characterize both stable and transient protein-protein interactions within protein complexes.[1][14]

-

Mapping Protein Topology: By identifying which residues are in close proximity, DTSSP can provide valuable information about the three-dimensional structure of proteins and protein complexes.[1][10]

-

Cell Surface Protein Analysis: Due to its membrane impermeability, DTSSP is ideal for specifically crosslinking proteins on the outer surface of cells without affecting intracellular proteins.[2]

-

Drug Delivery Systems: The redox-responsive nature of the disulfide bond in DTSSP has been exploited in the development of drug delivery nanoparticles.[15] These nanoparticles can be designed to release their therapeutic payload in the reducing environment of the cell interior.[15]

-

Antibody-Drug Conjugates (ADCs): DTSSP can be used as a cleavable linker in the synthesis of ADCs, which are a class of targeted cancer therapies.[16]

Conclusion

DTSSP is a valuable and widely used crosslinking reagent that offers a straightforward method for studying protein interactions. Its water solubility, amine reactivity, and cleavable spacer arm make it a versatile tool for a range of applications, from fundamental protein research to the development of novel therapeutics. Successful use of DTSSP requires careful consideration of experimental parameters such as pH, reagent concentration, and incubation time, as well as an awareness of potential side reactions. By following optimized protocols and understanding the underlying chemistry, researchers can effectively leverage DTSSP to gain critical insights into complex biological systems.

References

- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]

- 2. covachem.com [covachem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]

- 5. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. store.sangon.com [store.sangon.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. covachem.com [covachem.com]

- 15. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for DTSSP Crosslinking of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, membrane-impermeable, and thiol-cleavable crosslinker widely used for studying protein-protein interactions on the cell surface.[1][2][3] Its inability to cross the cell membrane makes it an ideal reagent for specifically targeting and preserving extracellular protein complexes in their native environment.[1][3] DTSSP contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[2] The central disulfide bond in the spacer arm allows for the cleavage of the crosslink using reducing agents, facilitating the identification of interacting proteins by techniques such as SDS-PAGE and mass spectrometry.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing DTSSP to investigate cell surface protein interactions, a critical aspect of cellular signaling, adhesion, and drug targeting.

Key Features of DTSSP

| Feature | Description | Reference |

| Solubility | Water-soluble, allowing for direct addition to aqueous buffers. | [1] |

| Membrane Permeability | Membrane-impermeable due to its charged sulfo-NHS groups, restricting crosslinking to the cell surface.[3] | [1][3] |

| Reactivity | Reacts with primary amines (lysine residues and N-termini) at pH 7-9. | [1] |

| Spacer Arm Length | 12.0 Å | [1] |

| Cleavability | The disulfide bond is readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4] | [4] |

Applications in Research and Drug Development

-

Identification of Receptor-Ligand Interactions: Trapping and identifying the binding partners of cell surface receptors.

-

Mapping Protein Complexes: Elucidating the architecture of multi-protein complexes on the plasma membrane.

-

Studying Signal Transduction: Capturing transient interactions that occur upon receptor activation.

-

Antibody-Drug Conjugate (ADC) Development: Used as a cleavable linker in the synthesis of ADCs.[6]

-

Validation of Drug Targets: Confirming the interaction of a therapeutic agent with its cell surface target.

Experimental Protocols

Protocol 1: Crosslinking of Cell Surface Proteins on Adherent Cells

This protocol outlines the general procedure for crosslinking proteins on the surface of adherent cells grown in culture.

Materials:

-

Adherent cells cultured to 80-90% confluency

-

DTSSP crosslinker

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Lysis Buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Preparation:

-

Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.[1]

-

-

Crosslinking Reaction:

-

Prepare a fresh solution of DTSSP in ice-cold PBS at a final concentration of 0.25-5 mM.[1]

-

Immediately add the DTSSP solution to the cells, ensuring the entire surface is covered.

-

Incubate for 30 minutes at room temperature or 2 hours on ice.[1] The optimal time and concentration should be determined empirically for each cell type and protein of interest.

-

-

Quenching:

-

Cell Lysis:

-

Aspirate the quenching solution and wash the cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Downstream Analysis:

-

The resulting supernatant containing the crosslinked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by SDS-PAGE and Western blotting or mass spectrometry.

-

Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blotting

This protocol describes the analysis of DTSSP-crosslinked samples to identify interacting proteins.

Materials:

-

Crosslinked cell lysate (from Protocol 1)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Non-reducing Laemmli sample buffer

-

Reducing Laemmli sample buffer (containing 50 mM DTT or 5% 2-mercaptoethanol)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary and secondary antibodies for detection

Procedure:

-

Immunoprecipitation (IP):

-

Incubate the clarified cell lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Lysis Buffer.

-

-

Elution and Sample Preparation:

-

After the final wash, resuspend the beads in Laemmli sample buffer. For analysis of the intact crosslinked complex, use non-reducing sample buffer. To identify the individual components of the complex, split the sample and elute one half in non-reducing buffer and the other half in reducing buffer.

-

Boil the samples for 5-10 minutes to elute the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies against the bait protein and suspected interacting partners.

-

The appearance of a higher molecular weight band in the non-reduced sample compared to the reduced sample is indicative of a crosslinked complex. The individual components of the complex will be visible in the reduced sample.

-

Data Presentation

Table 1: Recommended DTSSP Reaction Conditions

| Parameter | Recommended Range | Notes |

| DTSSP Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically. |

| Protein Concentration | > 5 mg/mL: 10-fold molar excess of DTSSP< 5 mg/mL: 20- to 50-fold molar excess of DTSSP | For in vitro crosslinking. For whole-cell crosslinking, titrate the concentration.[1] |

| Reaction Buffer | PBS, HEPES, Bicarbonate/Carbonate, Borate (pH 7-9) | Avoid amine-containing buffers like Tris and glycine.[1] |

| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times or higher temperatures may increase non-specific crosslinking.[1] |

| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[1] |

| Quenching Time | 15 minutes at room temperature | [1] |

| Cleavage Reagent | DTT or 2-mercaptoethanol | 10-50 mM DTT at 37°C for 30 minutes.[4] |

Visualizations

Caption: Experimental workflow for DTSSP crosslinking of cell surface proteins.

Caption: DTSSP stabilizes receptor-co-receptor interactions for analysis.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]

- 3. This compound, Lysine selective crosslinker (CAS 142702-31-6) | Abcam [abcam.com]

- 4. covachem.com [covachem.com]

- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for DTSSP in Experimental Research

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals